molecular formula C12H20N2S B8179802 (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Cat. No.: B8179802
M. Wt: 224.37 g/mol
InChI Key: AMNYAHNHKFYZOU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylthio group attached to a butanediamine backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine typically involves multi-step organic reactions. One common method includes the reaction of a suitable butanediamine precursor with a phenylthio reagent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine groups or the phenylthio moiety.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amines or reduced phenylthio derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of proteases, preventing substrate cleavage and thereby inhibiting the enzyme’s activity . The pathways involved may include the disruption of protease-mediated processes, which are crucial in various biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is unique due to its specific structural features, such as the dimethylated amine groups and the phenylthio moiety. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R)-1-N,1-N-dimethyl-4-phenylsulfanylbutane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-14(2)9-8-11(13)10-15-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYAHNHKFYZOU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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